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Compound of Interest

Compound Name: Tovorafenib

Cat. No.: B1684358 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information on the dosing and administration of tovorafenib across

different tumor types. The following question-and-answer format directly addresses potential

issues and provides guidance for experimental design.

Frequently Asked Questions (FAQs)
1. What is the approved dosage of tovorafenib?

Tovorafenib is currently FDA-approved for the treatment of patients aged 6 months and older

with relapsed or refractory pediatric low-grade glioma (pLGG) harboring a BRAF fusion or

rearrangement, or a BRAF V600 mutation. The recommended dosage is 380 mg/m² taken

orally once weekly, with a maximum dose of 600 mg once weekly.[1][2] Treatment should

continue until disease progression or unacceptable toxicity occurs.[1][3]

2. How should the tovorafenib dose be adjusted for pediatric patients based on Body Surface

Area (BSA)?

The dosage of tovorafenib for pediatric patients with low-grade glioma is based on their Body

Surface Area (BSA). The oral suspension is recommended for patients with a BSA of 0.30 to

0.89 m². For patients with a BSA of 0.90 m² or greater, tablets are the recommended

formulation.[3][4]

Table 1: Recommended Tovorafenib Dosage for Pediatric Low-Grade Glioma (LGG)
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Body Surface Area (BSA)
(m²)

Recommended Once
Weekly Dose (mg)

Formulation

0.30 - 0.35 125 Oral Suspension

0.36 - 0.42 150 Oral Suspension

0.43 - 0.48 175 Oral Suspension

0.49 - 0.54 200 Oral Suspension

0.55 - 0.63 225 Oral Suspension

0.64 - 0.77 275 Oral Suspension

0.78 - 0.83 300 Oral Suspension

0.84 - 0.89 350 Oral Suspension

0.90 - 1.05 375 Oral Suspension

0.90 - 1.12 400 Tablets

1.06 - 1.25 450 Oral Suspension

1.13 - 1.39 500 Tablets

1.26 - 1.39 525 Oral Suspension

≥ 1.40 600 Tablets or Oral Suspension

Source:[3][4][5]

3. What are the guidelines for dose reduction of tovorafenib in cases of adverse reactions?

Dose reductions for tovorafenib are recommended for managing adverse reactions. The

specific reduction depends on the patient's BSA and the formulation they are receiving.

Table 2: Tovorafenib Dose Reductions for Adverse Reactions
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Formulation
Body Surface Area
(BSA) (m²)

First Dose
Reduction (mg)

Second Dose
Reduction (mg)

Tablets 1.13 - 1.39 400 Use Oral Suspension

≥ 1.40 500 400

Oral Suspension 0.30 - 0.35 100 75

0.36 - 0.42 125 100

0.43 - 0.48 150 125

0.49 - 0.54 175 150

0.55 - 0.63 200 150

0.64 - 0.77 225 200

0.78 - 0.83 250 200

0.84 - 0.89 300 250

0.90 - 1.05 325 275

1.06 - 1.25 375 325

1.26 - 1.39 450 375

≥ 1.40 500 400

Source:[4][6]

4. Is there established dosing for tovorafenib in other tumor types?

While tovorafenib is approved for pediatric low-grade glioma, its use in other cancers is still

investigational. Dosing for other tumor types is being evaluated in clinical trials.

Adult High-Grade and Low-Grade Gliomas: A small study of seven adults with high- and low-

grade gliomas who received tovorafenib showed some limited efficacy.[7][8] A planned

Phase 2 study for newly diagnosed pediatric and young adult high-grade glioma, including

diffuse intrinsic pontine glioma (DIPG), will use a dose of 380mg/m².

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.drugs.com/dosage/tovorafenib.html
https://reference.medscape.com/drug/ojemda-tovorafenib-4000416
https://www.benchchem.com/product/b1684358?utm_src=pdf-body
https://www.benchchem.com/product/b1684358?utm_src=pdf-body
https://www.benchchem.com/product/b1684358?utm_src=pdf-body
https://academic.oup.com/nop/advance-article-abstract/doi/10.1093/nop/npaf068/8209541
https://www.researchgate.net/publication/393869586_Clinical_experience_with_tovorafenib_in_adults_with_treatment-refractory_high_and_low-grade_gliomas
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Langerhans Cell Histiocytosis (LCH): A Phase II clinical trial (NCT05828069) is currently

underway to determine the optimal dose, safety, and efficacy of tovorafenib in children and

young adults with relapsed or refractory LCH.[9][10][11] This is a dose-escalation study.[10]

[11]

Hairy Cell Leukemia (HCL): A Phase I/II clinical trial (NCT06965114) is evaluating

tovorafenib in combination with rituximab for patients with classical hairy cell leukemia.[12]

[13][14] The study is designed to test the safety, side effects, and effectiveness of the

combination.[12]

Advanced Solid Tumors: A Phase 1 dose-escalation study in adults with advanced solid

tumors established a maximum tolerated dose (MTD) of 200 mg for an every-other-day

schedule and evaluated doses of 400 mg, 600 mg, and 800 mg for a once-weekly schedule.

[15]

5. What is the mechanism of action of tovorafenib?

Tovorafenib is a selective, oral, brain-penetrant, type II RAF kinase inhibitor.[16] It targets the

RAS-RAF-MEK-ERK signaling pathway, which is critical for cell division and differentiation.[7]

By inhibiting RAF kinases, including BRAF and CRAF, tovorafenib disrupts this pathway,

thereby halting the proliferation of cancer cells that depend on this signaling for their growth

and survival.[7]
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Tovorafenib inhibits the RAF kinase in the MAPK signaling pathway.

Experimental Protocols
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Protocol for FIREFLY-1 (NCT04775485): A Phase 2 Study in Pediatric Low-Grade Glioma

This protocol is a summary of the key elements of the FIREFLY-1 clinical trial which established

the efficacy of tovorafenib in pediatric low-grade glioma.

Objective: To evaluate the efficacy and safety of tovorafenib in patients aged 6 months to 25

years with relapsed or refractory pediatric low-grade glioma with a known activating BRAF

alteration.[17]

Study Design: This was a Phase 2, multicenter, open-label, single-arm trial.[1]

Patient Population: Patients aged 6 months to 25 years with relapsed or refractory pediatric

low-grade glioma with an activating BRAF alteration who had received at least one prior line

of systemic therapy and had measurable disease.[17][18]

Intervention: Tovorafenib was administered orally once weekly at a dose of 420 mg/m² (with

a maximum of 600 mg) until disease progression or unacceptable toxicity.[1] Note: The final

approved recommended dosage was adjusted to 380 mg/m².

Primary Endpoint: The primary endpoint was the overall response rate (ORR), as determined

by the Response Assessment in Pediatric Neuro-Oncology (RAPNO) low-grade glioma

criteria.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684358#adjusting-tovorafenib-dose-for-different-
tumor-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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